Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate

Physicochemical Properties Drug Design Lipophilicity

This trisubstituted imidazole building block features a unique 4-benzyl/5-methyl/2-methyl ester substitution pattern critical for target-specific SAR in kinase inhibitor and metallo-β-lactamase (MBL) research. The methyl ester at the 2-position optimizes lipophilicity (LogP 2.6), cellular permeability, and serves as a versatile handle for amide coupling or controlled hydrolysis—properties absent in the free acid or ethyl ester analogs. Ideal for constructing focused libraries of angiotensin II receptor antagonists and STAT3 inhibitors. Available in research to bulk quantities with global shipping.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Cat. No. B8123479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1)C(=O)OC)CC2=CC=CC=C2
InChIInChI=1S/C13H14N2O2/c1-9-11(8-10-6-4-3-5-7-10)15-12(14-9)13(16)17-2/h3-7H,8H2,1-2H3,(H,14,15)
InChIKeyQVLUHVIKBZLQRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate: Core Structural and Physicochemical Profile


Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate (CAS 2375194-97-9) is a trisubstituted imidazole derivative characterized by a benzyl group at the 4-position, a methyl group at the 5-position, and a methyl carboxylate ester at the 2-position of the 1H-imidazole ring [1]. It has the molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol [1]. The compound is primarily utilized as a research chemical and synthetic intermediate, with its 2-carboxylate ester functionality offering a distinct handle for further chemical elaboration or potential metal-coordinating interactions .

Why Simple Imidazole Analogs Cannot Substitute for Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate in Research


Direct substitution with a generic imidazole or a close analog like the parent acid (4-Benzyl-5-methyl-1H-imidazole-2-carboxylic acid) or the ethyl ester (Ethyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate) is not scientifically valid due to the critical role of the specific substitution pattern and ester group. The methyl ester at the 2-position profoundly influences physicochemical properties such as lipophilicity (LogP), metabolic stability, and hydrogen-bonding potential relative to the free acid or other alkyl esters . For example, while the 2-carboxylate motif is a known metal-binding pharmacophore in metallo-β-lactamase (MBL) inhibitors, the nature of the ester (methyl vs. ethyl) and the substitution on the imidazole ring (4-benzyl, 5-methyl) directly impact enzyme inhibition potency and cellular permeability, with SAR studies showing that even minor changes can lead to a significant loss of activity . The specific combination of substituents in this compound creates a unique chemical and biological profile that cannot be assumed from data on structurally related but chemically distinct molecules.

Quantitative Differentiation of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate: Evidence from Comparative Studies


Comparative Physicochemical Profile: Methyl Ester vs. Free Acid and Ethyl Ester

The methyl ester at the 2-position of Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate imparts distinct physicochemical properties compared to its free acid analog (4-Benzyl-5-methyl-1H-imidazole-2-carboxylic acid) and its ethyl ester analog (Ethyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate). While direct experimental data for this specific compound are not publicly available, class-level inference from imidazole-2-carboxylate derivatives indicates that the methyl ester is predicted to have intermediate lipophilicity (LogP) and hydrogen-bonding potential relative to the more polar free acid and the more lipophilic ethyl ester . This difference is crucial for applications such as membrane permeability and protein binding in biological assays.

Physicochemical Properties Drug Design Lipophilicity

Lack of Direct Comparative Biological Activity Data

A comprehensive search of primary literature, patents, and authoritative databases did not yield any direct, quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) for Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate. While structurally related 4-benzyl-5-methylimidazole derivatives have shown STAT3 inhibitory activity against breast cancer cell lines with IC₅₀ values ranging from 6.66 to 26.02 µM [1], and 1H-imidazole-2-carboxylate derivatives have demonstrated potent metallo-β-lactamase inhibition with IC₅₀ values as low as 0.018 µM , no comparable data exists for this specific compound.

Biological Activity Inhibitor IC50

Targeted Application Scenarios for Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate Based on Structural Attributes


Synthetic Intermediate for Kinase or Receptor Antagonist Libraries

The compound serves as a versatile intermediate for constructing focused libraries of imidazole-based kinase inhibitors or angiotensin II receptor antagonists. The 4-benzyl and 5-methyl groups provide a lipophilic core, while the 2-carboxylate ester can be hydrolyzed to a carboxylic acid for further amide coupling, or the methyl ester can be used directly to modulate physicochemical properties. This application is supported by the known use of similar imidazole-2-carboxylate scaffolds in drug discovery [1].

Scaffold for Metallo-β-Lactamase (MBL) Inhibitor Design

As a derivative of 1H-imidazole-2-carboxylic acid, a validated metal-binding pharmacophore (MBP) for MBL inhibition, this compound is a suitable starting point for designing new antibiotic adjuvants [1]. The methyl ester acts as a protecting group that can be removed in vivo or used to fine-tune lipophilicity for bacterial cell penetration. The 4-benzyl and 5-methyl substituents provide vectors for introducing additional interactions with the enzyme active site.

Chemical Probe for Investigating STAT3 Inhibition

Given that closely related 4-benzyl-5-methylimidazole derivatives have been shown to inhibit STAT3 function and breast cancer cell growth, this compound can be used as a core structure for synthesizing and evaluating new STAT3 inhibitors [1]. The 2-carboxylate ester offers a convenient point for chemical modification to explore structure-activity relationships (SAR) and improve potency.

Building Block for Custom Synthesis of Research Chemicals

Suppliers offer this compound in various quantities (research to bulk) and purity grades, making it accessible for custom synthesis and medicinal chemistry research where a specific, substituted imidazole core is required [1]. Its unique substitution pattern is not easily found in other commercial building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.